1-methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine
Description
1-Methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine is a synthetic piperidine derivative characterized by a 1-methylpiperidin-4-amine core substituted at the nitrogen atom with a 2-methyloxolan-3-yl group. Its molecular formula is C₁₁H₂₂N₂O, with a molecular weight of 198.31 g/mol.
Synthesis of this compound likely involves nucleophilic substitution or coupling reactions between 1-methylpiperidin-4-amine and a functionalized 2-methyloxolane precursor. Similar methodologies, such as microwave-assisted synthesis or reflux conditions, are employed for analogous piperidine derivatives .
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C11H22N2O/c1-9-11(5-8-14-9)12-10-3-6-13(2)7-4-10/h9-12H,3-8H2,1-2H3 |
InChI Key |
QCWJBGNWGOXHDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2CCN(CC2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with appropriate alkylating agents under controlled conditions. For instance, the reaction of piperidine with 2-methyloxolane in the presence of a base such as sodium hydride can yield the desired compound . Industrial production methods often involve multi-step processes that include the preparation of intermediates, followed by their functionalization to obtain the final product .
Chemical Reactions Analysis
1-methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- The 2-methyloxolane substituent in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the trifluoromethoxy phenyl group in C₁₃H₁₇F₃N₂O significantly increases hydrophobicity, which may limit aqueous solubility .
- The dihydrochloride salt (C₁₀H₂₀N₂O·2HCl) demonstrates improved water solubility due to ionic interactions, a common strategy for enhancing bioavailability .
Aromatic substituents (e.g., trifluoromethoxy phenyl) may engage in π-π stacking or hydrophobic interactions with target proteins, as seen in kinase inhibitors .
Synthetic Methodologies :
Biological Activity
1-Methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and research findings associated with this compound.
Chemical Structure and Properties
1-Methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine can be characterized by its molecular formula, which includes a piperidine ring substituted with a methyl group and a methyloxolane moiety. Its structure can be depicted as follows:
The biological activity of 1-methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act on the GABAergic system, influencing GABA transporters (GATs), which are critical in regulating inhibitory neurotransmission. In vitro studies have shown that derivatives of similar piperidine compounds can inhibit GABA uptake, suggesting a potential for neuropharmacological applications .
Pharmacological Studies
Recent studies have explored the pharmacological properties of related compounds, indicating that modifications to the piperidine structure can significantly affect biological activity. For instance, compounds designed to target GABA transporters demonstrated varying potencies across different subtypes (mGAT1–4), with some showing promising antinociceptive effects in rodent models of neuropathic pain .
Case Studies and Research Findings
- Antinociceptive Properties : A study evaluated the antinociceptive effects of similar piperidine derivatives in mouse models. Compounds exhibited significant pain relief without inducing motor deficits, indicating a favorable safety profile for potential therapeutic use .
- GABA Transporter Inhibition : Research indicated that certain derivatives could reduce GABA uptake by at least 50% at a concentration of 100 μM, highlighting their potential as GABA transporter inhibitors .
- Structure-Activity Relationship (SAR) : The introduction of various substituents on the piperidine ring was shown to influence the binding affinity and selectivity toward different GAT subtypes. This relationship underscores the importance of structural modifications in enhancing biological activity .
Data Table: Inhibitory Potencies of Related Compounds
| Compound ID | Structure Modification | pIC50 (mGAT subtype) | Biological Activity |
|---|---|---|---|
| Compound A | Methyl group at 4-position | 5.36 (mGAT4) | Antinociceptive |
| Compound B | Substituent on piperidine ring | 5.04 (mGAT3) | Moderate activity |
| Compound C | Flexible carbon chain replacement | 5.43 (mGAT2) | High activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
